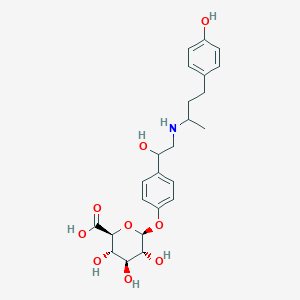
Ractopamine-10'-O-beta-glucuronide (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ractopamine-10’-O-beta-glucuronide (Mixture of Diastereomers) is a metabolite of ractopamine, a beta-adrenergic agonist used primarily in the livestock industry to promote lean muscle growth and reduce fat deposition in animals . This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ractopamine-10’-O-beta-glucuronide involves the glucuronidation of ractopamine. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to ractopamine . The reaction conditions often include a buffered aqueous solution and a controlled temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of Ractopamine-10’-O-beta-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and substrate conversion. The product is then purified using techniques such as chromatography to isolate the desired diastereomeric mixture .
Chemical Reactions Analysis
Types of Reactions
Ractopamine-10’-O-beta-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety . Conjugation reactions involve the addition of various functional groups to the compound, enhancing its solubility and excretion.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Conjugation: UDP-glucuronic acid, UDP-glucuronosyltransferase enzymes, buffered aqueous solutions.
Major Products
The major products formed from these reactions include ractopamine and its various glucuronide conjugates .
Scientific Research Applications
Ractopamine-10’-O-beta-glucuronide has several applications in scientific research:
Biology: Studied for its role in metabolic pathways and its effects on animal physiology.
Medicine: Investigated for its potential therapeutic effects and safety profile in various animal models.
Industry: Utilized in the livestock industry to enhance meat production by promoting lean muscle growth.
Mechanism of Action
Ractopamine-10’-O-beta-glucuronide exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors on the surface of muscle cells, initiating a cascade of events that lead to increased protein synthesis and muscle fiber growth . This process involves the activation of adenylate cyclase, increased cyclic AMP levels, and the activation of protein kinase A, which ultimately enhances muscle growth and reduces fat deposition .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: Another beta-adrenergic agonist used in livestock to promote muscle growth.
Salbutamol: A beta-adrenergic agonist primarily used as a bronchodilator but also studied for its effects on muscle growth.
Zilpaterol: A beta-adrenergic agonist used in cattle to increase muscle mass and improve feed efficiency.
Uniqueness
Ractopamine-10’-O-beta-glucuronide is unique due to its specific glucuronide conjugation, which affects its metabolic stability and excretion profile. This compound’s diastereomeric mixture also provides a distinct set of stereoisomers, each with potentially different biological activities and pharmacokinetics .
Properties
Molecular Formula |
C24H31NO9 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H31NO9/c1-13(2-3-14-4-8-16(26)9-5-14)25-12-18(27)15-6-10-17(11-7-15)33-24-21(30)19(28)20(29)22(34-24)23(31)32/h4-11,13,18-22,24-30H,2-3,12H2,1H3,(H,31,32)/t13?,18?,19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
OGONAMDDSCABIY-AZJJIUSTSA-N |
Isomeric SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


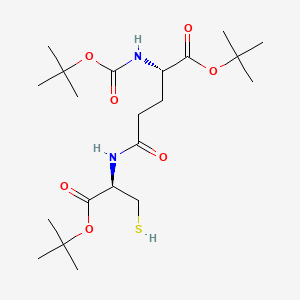
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
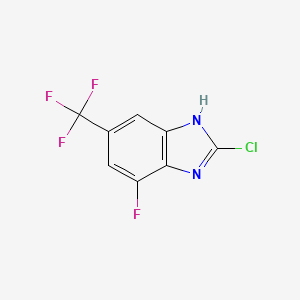
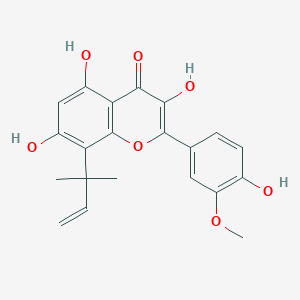
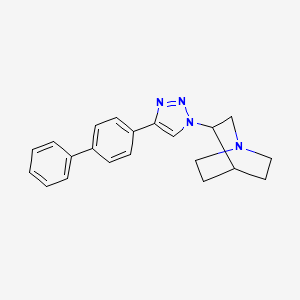
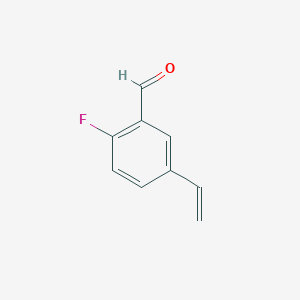
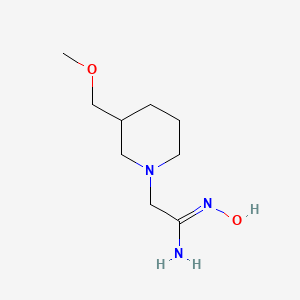
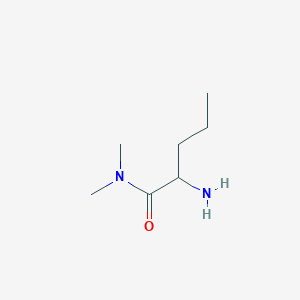
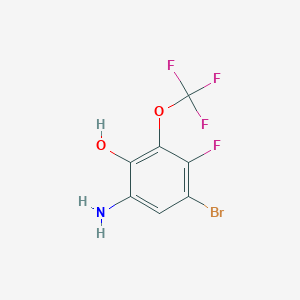
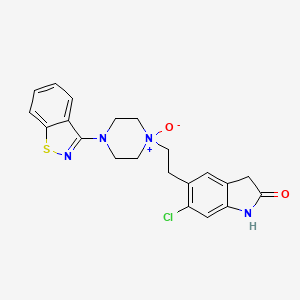
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
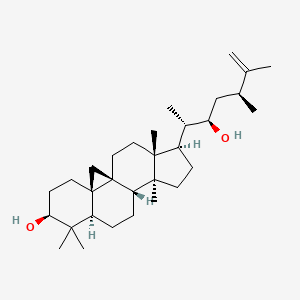
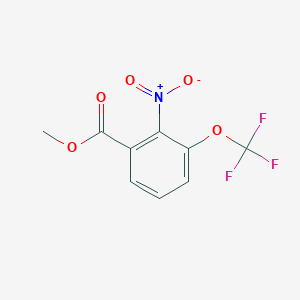
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
